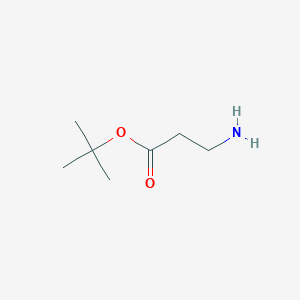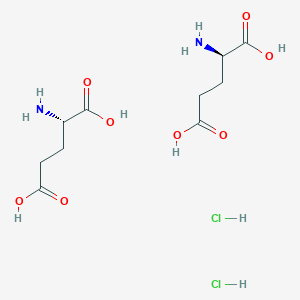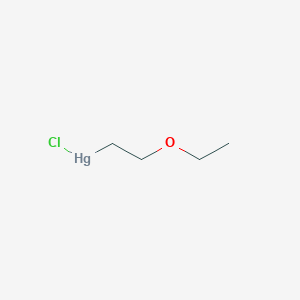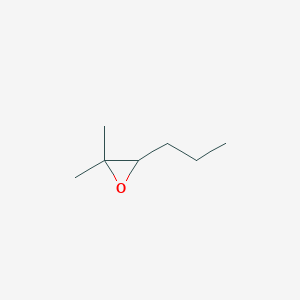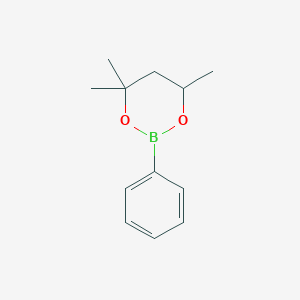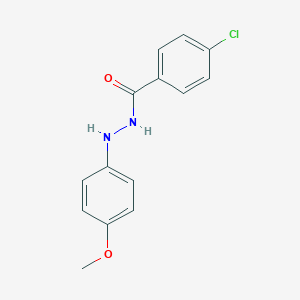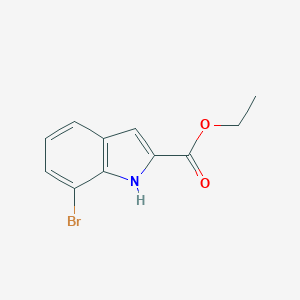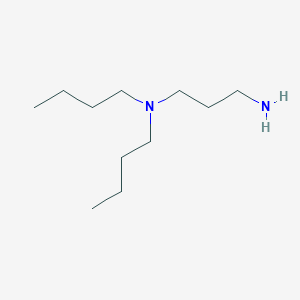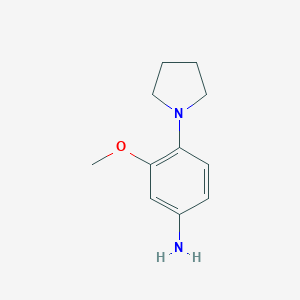![molecular formula C8H4F6O5S2 B091897 2,4-Bis[(trifluoromethyl)sulfonyl]phenol CAS No. 15183-81-0](/img/structure/B91897.png)
2,4-Bis[(trifluoromethyl)sulfonyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[(trifluoromethyl)sulfonyl]phenol is a chemical compound with the molecular formula C8H4F6O5S2 and a molecular weight of 358.235 g/mol . This compound is characterized by the presence of two trifluoromethylsulfonyl groups attached to a phenol ring, making it a highly fluorinated and sulfonated aromatic compound. It is primarily used in research settings and has various applications in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol typically involves the introduction of trifluoromethylsulfonyl groups to a phenol ring. One common method involves the reaction of phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2 and 4 positions of the phenol ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis[(trifluoromethyl)sulfonyl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the trifluoromethylsulfonyl groups.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can oxidize the phenolic group.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the phenolic group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethylsulfonyl groups .
Scientific Research Applications
2,4-Bis[(trifluoromethyl)sulfonyl]phenol has several applications in scientific research, including:
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol involves its ability to interact with various molecular targets through its highly electronegative trifluoromethylsulfonyl groups. These groups can form strong interactions with electron-rich sites in biological molecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique chemical structure suggests it could modulate enzyme activity or disrupt protein-protein interactions .
Comparison with Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains trifluoromethylsulfonyl groups and is used in similar applications, such as organic synthesis and materials science.
Trifluoromethanesulfonic Acid: Another related compound, known for its strong acidity and use as a catalyst in various chemical reactions.
Uniqueness: 2,4-Bis[(trifluoromethyl)sulfonyl]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high fluorine content and strong electron-withdrawing effects .
Properties
IUPAC Name |
2,4-bis(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O5S2/c9-7(10,11)20(16,17)4-1-2-5(15)6(3-4)21(18,19)8(12,13)14/h1-3,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSVWPYINMRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496810 |
Source


|
| Record name | 2,4-Bis(trifluoromethanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15183-81-0 |
Source


|
| Record name | 2,4-Bis(trifluoromethanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
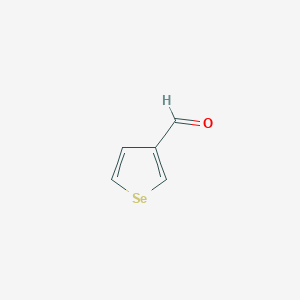

![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
